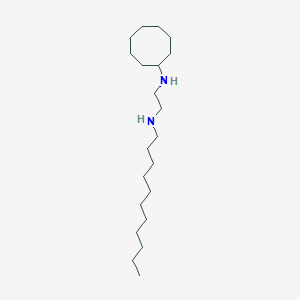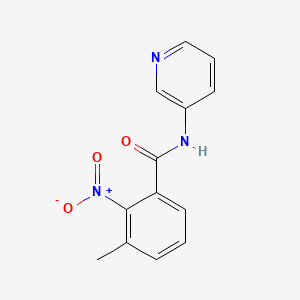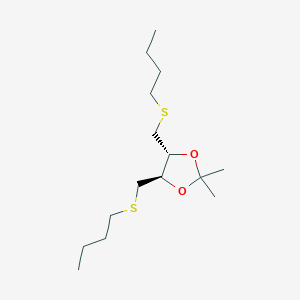
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide is an organic compound with a complex structure that includes both amide and aromatic functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide typically involves a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . The reaction conditions are generally mild, and the process is noted for its atom-economy and practicality.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring efficient separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide functionalities to amines.
Substitution: Aromatic substitution reactions can occur, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)-4-(phenylacetylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(2-aminophenyl)-4-(phenylacetylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminophenyl)benzamide: A precursor in the synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide.
Phenyl isocyanate: Used in the synthesis process.
Other benzamides: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of amide and aromatic functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
209784-32-7 |
|---|---|
Fórmula molecular |
C21H19N3O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19N3O2/c22-18-8-4-5-9-19(18)24-21(26)16-10-12-17(13-11-16)23-20(25)14-15-6-2-1-3-7-15/h1-13H,14,22H2,(H,23,25)(H,24,26) |
Clave InChI |
IZEJBYWWEDIASP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)



![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)



![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)



![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
